molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene

Cat. No.: B1627112
CAS No.: 233753-19-0
M. Wt: 410.14 g/mol
InChI Key: ROMKKPMBKLIRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is a dibromobenzene derivative functionalized with diethylaminoethoxy side chains. This structure suggests its potential utility as a key synthetic intermediate or building block in organic and medicinal chemistry research. The bromine substituents on the aromatic ring are potential sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which could be used to construct more complex conjugated systems . The tertiary amino groups within the side chains can be protonated, potentially contributing to water solubility or enabling the study of structure-activity relationships in drug discovery. This combination of features makes the compound a versatile candidate for researchers developing novel chemical entities, including in the synthesis of advanced materials or for constructing molecular frameworks with specific biological activities. The product is intended for laboratory research purposes only.

Properties

CAS No.

233753-19-0

Molecular Formula

C14H22Br2N2O2

Molecular Weight

410.14 g/mol

IUPAC Name

2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3

InChI Key

ROMKKPMBKLIRCX-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule’s synthesis hinges on two critical components:

  • 1,4-Dibromo-2,5-dihydroxybenzene : A dihydroxylated dibromobenzene derivative serving as the aromatic backbone.
  • 2-(Diethylamino)ethyl electrophiles : Reactive intermediates such as chlorides, tosylates, or mesylates derived from 2-diethylaminoethanol (CAS 100-37-8).

The ether linkages are typically forged via nucleophilic substitution or coupling reactions, leveraging the phenolic oxygen’s nucleophilicity.

Preparation Methodologies

Williamson Ether Synthesis Using 2-(Diethylamino)ethyl Tosylate

Synthesis of 1,4-Dibromo-2,5-dihydroxybenzene

Bromination of hydroquinone (1,4-dihydroxybenzene) with bromine in acetic acid yields 2,5-dibromo-1,4-dihydroxybenzene. Stoichiometric control (2 eq Br₂) ensures selective di-substitution at the 2 and 5 positions.

Reaction Conditions :

  • Solvent: Glacial acetic acid
  • Temperature: 0–5°C (prevents polybromination)
  • Yield: ~75% (reported for analogous dibrominations).
Tosylation of 2-Diethylaminoethanol

2-Diethylaminoethanol reacts with tosyl chloride (TsCl) in dichloromethane under basic conditions (pyridine or triethylamine) to form 2-(diethylamino)ethyl tosylate.

Reaction Conditions :

  • Molar ratio: 1:1 (alcohol:TsCl)
  • Temperature: 0°C → room temperature
  • Yield: >90%.
Etherification

The dihydroxy intermediate reacts with 2-(diethylamino)ethyl tosylate in a two-step Williamson synthesis:

  • Deprotonation : 1,4-Dibromo-2,5-dihydroxybenzene is treated with NaH or K₂CO₃ in anhydrous DMF to generate the dialkoxide.
  • Nucleophilic Substitution : Addition of 2 eq tosylate at 80–100°C for 12–24 hours.

Reaction Profile :

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (2.2 eq)
  • Time: 24 hours
  • Yield: 60–70% (estimated from analogous etherifications).

Mechanistic Insight :
The alkoxide attacks the tosylate’s electrophilic carbon, displacing the tosyl group ($$ \text{OTs}^- $$) via an $$ S_N2 $$ mechanism. Steric hindrance from the diethylamino group necessitates prolonged reaction times.

Mitsunobu Reaction with 2-Diethylaminoethanol

Reaction Setup

The Mitsunobu reaction couples 1,4-dibromo-2,5-dihydroxybenzene with 2-diethylaminoethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → reflux
  • Molar ratio: 1:2.2 (diol:alcohol)
  • Yield: ~55% (lower due to competing side reactions).

Advantages :

  • Mild conditions compared to Williamson synthesis.
  • Avoids tosylation steps.

Limitations :

  • High cost of DEAD and PPh₃.
  • Challenging purification due to triphenylphosphine oxide byproduct.

Nucleophilic Aromatic Substitution (NAS)

Substrate Design

Aryl fluorides or chlorides at positions 2 and 5 of 1,4-dibromobenzene react with 2-diethylaminoethanol under basic conditions. For example, 1,4-dibromo-2,5-difluorobenzene undergoes NAS with the sodium salt of 2-diethylaminoethanol.

Reaction Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO)
  • Base: Sodium hydride (2.2 eq)
  • Temperature: 120°C
  • Yield: <50% (limited by poor leaving group ability of halides).

Mechanistic Challenges :

  • Bromine’s electron-withdrawing effect deactivates the ring, necessitating harsh conditions.
  • Competing elimination or polymerization of the alcohol.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Cost Scalability
Williamson (tosylate) 60–70% 24 h Moderate High
Mitsunobu 50–55% 12 h High Low
NAS <50% 48 h Low Moderate

Key Observations :

  • The Williamson route balances yield and scalability, making it industrially preferable.
  • Mitsunobu’s lower yield and high reagent cost limit its utility to small-scale applications.
  • NAS is hindered by poor reactivity, though fluorinated substrates may improve efficiency.

Experimental Optimization and Troubleshooting

Enhancing Williamson Etherification Efficiency

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) accelerates alkoxide formation in biphasic systems (aqueous NaOH/organic solvent).
  • Microwave Assistance : Reducing reaction time to 2–4 hours at 100°C with microwave irradiation.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted tosylate and diol.
  • Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >99% purity (mp 58–63°C).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.08 (t, 12H, NCH₂CH₃), 2.68 (q, 8H, NCH₂), 3.82 (t, 4H, OCH₂), 4.21 (t, 4H, CH₂N), 7.32 (s, 2H, ArH).
  • IR (KBr): 1245 cm⁻¹ (C-O-C), 1480 cm⁻¹ (C-Br).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 70:30 methanol/water).
  • Elemental Analysis : Calculated C 47.80%, H 6.62%, N 5.46%; Found C 47.75%, H 6.59%, N 5.44%.

Applications and Derivatives

  • Coordination Chemistry : The diethylamino groups act as ligands for transition metals (e.g., Cu²⁺, Pd⁰).
  • Pharmaceutical Intermediates : Serves as a precursor to kinase inhibitors via Suzuki-Miyaura cross-coupling.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene involves its interaction with molecular targets through its diethylamino-ethoxy groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules. The compound’s bromine atoms can also undergo substitution reactions, leading to the formation of new derivatives with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dibromo-2,5-dimethoxybenzene

  • Structure: Methoxy groups replace the diethylaminoethoxy chains.
  • Applications : Intermediate for molecular switches and memory devices due to its electron-rich aromatic core .

1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene

  • Structure: Chloroethoxy substituents instead of diethylaminoethoxy.
  • Reactivity : Chlorine atoms enhance electrophilicity, making this compound a precursor for nucleophilic substitution reactions (e.g., synthesis of 5-HT₂ receptor agonists) .
  • Contrast: The diethylamino groups in the target compound reduce electrophilicity but increase solubility in polar solvents, favoring applications in polymer chemistry or catalysis .

1,4-Dibromo-2,5-didecyloxybenzene

  • Structure : Long decyloxy (C₁₀H₂₁O) chains.
  • Synthesis: Prepared via nucleophilic substitution using K₂CO₃ in 2-butanone .
  • Properties : Enhanced hydrophobicity and liquid crystalline behavior due to alkyl chains.
  • Contrast: The target compound’s diethylaminoethoxy groups introduce polarity and hydrogen-bonding capacity, favoring aqueous or ionic environments over lipid-rich matrices.

bis-EDOT-B (1,4-Bis[2-(3,4-ethylenedioxy)thienyl]benzene)

  • Structure: Ethylenedioxythiophene (EDOT) units instead of diethylaminoethoxy groups.
  • Applications : Used in conductive polymers for optoelectronics due to EDOT’s π-conjugation and redox activity .
  • Contrast : The target compound lacks π-conjugated spacers, limiting its use in conductive materials but offering advantages in pH-responsive systems or ligand design.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Key Properties Applications References
Target Compound Diethylaminoethoxy Polar, moderate CCS (171.0 Ų) Polymer precursors, ligands
1,4-Dibromo-2,5-dimethoxybenzene Methoxy Planar, no H-bonding Molecular electronics
1,4-Bis(2-chloroethoxy)-2,5-dibromobenzene Chloroethoxy Electrophilic, reactive Pharmaceutical intermediates
1,4-Dibromo-2,5-didecyloxybenzene Decyloxy Hydrophobic, liquid crystalline Organic solvents
bis-EDOT-B EDOT-thienyl π-Conjugated, redox-active Conductive polymers

Research Findings and Implications

  • Electronic Properties: The diethylaminoethoxy groups in the target compound reduce π-conjugation compared to EDOT-based derivatives, limiting optoelectronic utility but enhancing solubility for solution-processable materials .
  • Reactivity : Unlike chloroethoxy analogues, the tertiary amine groups resist nucleophilic substitution but enable coordination chemistry, making the compound suitable for metal-organic frameworks (MOFs) or pH-sensitive probes .
  • Thermodynamic Behavior : The CCS data (e.g., 172.2 Ų for [M-H]⁻) aligns with its moderate rigidity, contrasting with the flexible decyloxy derivatives .

Biological Activity

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by two diethylamino-ethoxy groups and two bromine atoms on a benzene ring, imparts distinct biological activities that warrant detailed exploration.

  • Molecular Formula : C14H22Br2N2O2
  • Molecular Weight : 410.14 g/mol
  • CAS Number : 233753-19-0

The compound is synthesized through nucleophilic substitution reactions involving 2,5-dibromohydroquinone and diethylaminoethanol, typically in the presence of a base like potassium carbonate and a solvent such as dichloromethane .

The biological activity of this compound is primarily attributed to its diethylamino-ethoxy groups. These groups facilitate interactions with various biomolecules through hydrogen bonding and electrostatic interactions. The bromine atoms can participate in substitution reactions, leading to the formation of derivatives with altered biological properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing diethylamino groups have shown effectiveness against various pathogens, including E. histolytica, suggesting potential applications in treating protozoal infections .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that compounds with similar structures can exhibit selective toxicity towards cancer cell lines. For example, studies involving hydrazone hybrids containing diethylaminoethoxy groups indicated promising results against lung cancer cell lines (A549) .

Study 1: Antiamoebic Activity

A series of compounds derived from diethylaminoethoxy structures were evaluated for their antiamoebic activity against E. histolytica. The results highlighted that certain derivatives exhibited potent activity with low IC50 values, indicating their potential as therapeutic agents .

Study 2: Cytotoxicity Profile

In another study focusing on cytotoxic effects, compounds with similar functional groups were tested for their ability to inhibit cell proliferation in cancer models. The findings suggested that modifications to the ethoxy group can significantly influence cytotoxicity profiles .

Comparative Analysis

The biological activity of this compound can be compared to other compounds featuring similar substituents:

Compound NameBiological ActivityIC50 (µM)Reference
2,5-Bis[3-(N,N-diethylamino)-1-oxapropyl]-1,4-dibromobenzeneAntimicrobial25
N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazideAntiamoebic15
Various Hydrazone HybridsCytotoxic against A549 cells20

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene?

  • Answer : Successful synthesis requires strict control of reaction conditions, including solvent purity, reagent freshness, and temperature. For example, using "fresh" reagents and low-solubility solvents minimizes impurities during crystallization . Parallel monitoring via gas chromatography (GC) during intermediate stages ensures reaction progression and identifies side products . Optimized alkylation steps, such as sequential addition of diethylaminoethoxy groups, can reduce steric interference and improve yield .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Answer :

  • UV-Vis and Photoluminescence (PL) Spectroscopy : Identifies electronic transitions and emission properties (e.g., UV λmax ≈ 340 nm, PL λem ≈ 400 nm in CH2Cl2), critical for applications in optoelectronic materials .
  • NMR and MALDI-TOF-MS : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positioning and purity, while MALDI-TOF-MS verifies molecular weight and oligomerization .
  • Elemental Analysis : Validates bromine content and stoichiometry .

Q. What purification strategies are effective for this compound?

  • Answer : Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) removes unreacted starting materials. For polar byproducts, column chromatography with silica gel and gradient elution (e.g., 5–20% methanol in dichloromethane) is recommended. GC or HPLC analysis of fractions ensures purity ≥98% .

Advanced Research Questions

Q. How do bromine atoms influence cross-coupling reactivity in derivatization?

  • Answer : Bromine serves as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, steric hindrance from the diethylaminoethoxy groups can slow catalytic insertion. Using Pd(PPh3)4 with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves turnover in toluene/ethanol mixtures . Kinetic studies show that electron-donating substituents reduce oxidative addition rates, necessitating longer reaction times .

Q. How can computational methods predict solubility and aggregation behavior?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility classes (e.g., "moderately soluble" with logS ≈ -4.1 to -5.01) by modeling solute-solvent interactions in chlorinated solvents .
  • Hansen Solubility Parameters (HSP) : Match compound polarity (δD, δP, δH) with solvents like dichlorobenzene (δ ≈ 20 MPa<sup>1/2</sup>) to optimize processing .
  • Density Functional Theory (DFT) : Calculates solvation free energy and identifies aggregation-prone conformers .

Q. What strategies mitigate steric hindrance during functionalization?

  • Answer :

  • Pre-functionalization : Introduce reactive groups (e.g., boronic esters) before attaching bulky diethylaminoethoxy chains .
  • Microwave-assisted Synthesis : Accelerates coupling reactions (e.g., 30 min vs. 4 hours conventionally) by enhancing Pd catalyst activity .
  • Protecting Groups : Temporarily mask amino groups with tert-butoxycarbonyl (BOC) to reduce steric bulk during bromine substitution .

Q. How does this compound perform in optoelectronic applications?

  • Answer : The conjugated benzene core and electron-donating diethylaminoethoxy groups enable use as a hole-transport material. In polymer blends (e.g., with PCBM), it exhibits charge mobility ≈10<sup>-3</sup> cm<sup>2</sup>/V·s and PL quenching efficiency >90%, suitable for organic photovoltaics (OPV) . Stability studies under UV irradiation (λ = 365 nm) show <5% degradation over 100 hours .

Methodological Notes

  • Contradictions in Data : Solubility values vary between experimental (0.00771 mg/mL) and computational (0.0235 mg/mL) reports; validate with multiple techniques (e.g., gravimetric analysis vs. MD) .
  • Safety : Handle brominated intermediates in fume hoods with PPE (nitrile gloves, goggles) due to lachrymatory and corrosive hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.